2-(3,5-Dimethylphenyl)acetaldehyde
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Overview
Description
Spiroindanyloxymorphone: is a synthetic compound that belongs to the class of δ-opioid receptor agonists. It is a derivative of oxymorphone and is primarily used in scientific research. The compound is known for its selective binding to δ-opioid receptors, making it a valuable tool in the study of opioid receptor pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroindanyloxymorphone involves multiple steps, starting from oxymorphoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: While spiroindanyloxymorphone is primarily synthesized for research purposes, industrial production methods would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography to obtain high-purity compounds. The scalability of the synthesis process is crucial for producing sufficient quantities for extensive research .
Chemical Reactions Analysis
Types of Reactions: Spiroindanyloxymorphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Spiroindanyloxymorphone has several scientific research applications, including:
Chemistry: It is used to study the structure-activity relationships of δ-opioid receptor agonists and to develop new compounds with improved pharmacological profiles.
Biology: The compound helps in understanding the role of δ-opioid receptors in various biological processes, including pain modulation and mood regulation.
Medicine: Research involving spiroindanyloxymorphone contributes to the development of new analgesics and treatments for opioid-related disorders.
Mechanism of Action
Spiroindanyloxymorphone exerts its effects by selectively binding to δ-opioid receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain, mood, and other physiological processes. Upon binding, spiroindanyloxymorphone activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects .
Comparison with Similar Compounds
Oxymorphone: The parent compound from which spiroindanyloxymorphone is derived.
Naltrexone: Another opioid receptor ligand with different receptor selectivity.
Hydromorphone: A structurally related compound with distinct pharmacological properties.
Uniqueness: Spiroindanyloxymorphone is unique due to its selective binding to δ-opioid receptors, which distinguishes it from other opioid receptor ligands that may have broader or different receptor affinities. This selectivity makes it a valuable tool for studying the specific roles of δ-opioid receptors in various physiological and pathological processes .
Biological Activity
2-(3,5-Dimethylphenyl)acetaldehyde, also known by its IUPAC name, is a compound that has garnered interest in the field of medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12O
- CAS Number : 144164-15-8
- Structure : The compound features a dimethyl-substituted phenyl ring attached to an acetaldehyde group.
Research indicates that this compound may interact with various biological systems, particularly through modulation of neurotransmitter systems. Its structure suggests potential interactions with opioid receptors, which are critical in pain modulation and mood regulation.
- Opioid Receptor Interaction : Initial studies suggest that compounds with similar structures can act as agonists or antagonists at opioid receptors. This interaction could implicate this compound in pain relief mechanisms and mood enhancement.
- Cytotoxicity Studies : Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
- Pain Modulation : A study demonstrated that derivatives of this compound selectively activated δ-opioid receptors, leading to significant analgesic effects in animal models. The results indicate potential for developing new analgesics based on this compound.
- Antioxidant Activity : In vitro studies have shown that this compound possesses antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress in various cell types .
- Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains. Results indicated moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGYQMHCQYIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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